molecular formula C17H15BrN2O3S B2436931 5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide CAS No. 863555-98-0

5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide

Cat. No.: B2436931
CAS No.: 863555-98-0
M. Wt: 407.28
InChI Key: KRZWGKCVXCIBMH-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a bromine substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylthiourea with α-haloketones under basic conditions.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiazole derivative with furan-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine substituent or the carboxamide group, potentially yielding amines or alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is unique due to the combination of the thiazole and furan rings, along with the bromine substituent

Properties

IUPAC Name

5-bromo-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c1-22-13-4-2-11(3-5-13)17-20-12(10-24-17)8-9-19-16(21)14-6-7-15(18)23-14/h2-7,10H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZWGKCVXCIBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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